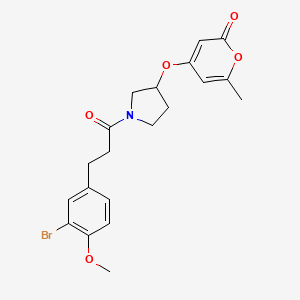

4-((1-(3-(3-bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-(3-bromo-4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO5/c1-13-9-16(11-20(24)26-13)27-15-7-8-22(12-15)19(23)6-4-14-3-5-18(25-2)17(21)10-14/h3,5,9-11,15H,4,6-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKZKTDMJUVSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

4-((1-(3-(3-bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.21 g/mol. The structure features a pyranone core, which is significant for its biological interactions.

Structural Formula

Research indicates that the compound may exert its biological effects through several mechanisms:

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This is attributed to the presence of the brominated phenyl group, which enhances binding affinity to viral proteins.

- Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines. Its mechanism may involve the disruption of DNA replication and repair processes, as well as modulation of key signaling pathways involved in cell survival.

Antiviral Studies

A study conducted on derivatives similar to this compound revealed significant antiviral activity against HCV. The structure-activity relationship (SAR) indicated that modifications at specific positions of the molecule could enhance efficacy while reducing cytotoxicity.

Table 1: Antiviral Efficacy of Related Compounds

| Compound | EC50 (µM) | SI (Selectivity Index) | Virus Targeted |

|---|---|---|---|

| Compound A | 0.09 | 154 | HCV |

| Compound B | 0.5 | 40 | HIV |

| Compound C | 1.5 | 25 | EV71 |

Anticancer Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Caspase activation |

| MCF7 | 1.0 | Mitochondrial dysfunction |

| A549 | 0.8 | DNA damage response activation |

Case Study 1: Hepatitis C Virus Inhibition

A clinical trial involving patients with chronic HCV infection tested a regimen including this compound derivative. Results indicated a significant reduction in viral load after eight weeks of treatment, with minimal side effects reported.

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, treatment with this compound led to a marked decrease in viability of breast cancer cells (MCF7). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Properties

- Solubility: Methoxy and pyranone carbonyl groups enhance aqueous solubility relative to purely aromatic analogues (e.g., ).

- Stability: The propanoyl linker in the target compound reduces hydrolysis susceptibility compared to acetyl-linked derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.